1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one
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Overview
Description
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one is an organic compound with the molecular formula C17H29NO2. It is a derivative of indanone, featuring a morpholine ring attached to the indanone core.
Preparation Methods
The synthesis of 1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core and the morpholine ring.
Reaction Conditions: The indanone core is subjected to alkylation reactions to introduce the tetramethyl groups. This is followed by the attachment of the morpholine ring through nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one can be compared with other similar compounds:
Similar Compounds: Examples include other indanone derivatives and morpholine-containing compounds.
Properties
CAS No. |
36394-08-8 |
---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-7a-morpholin-4-yl-4,5,6,7-tetrahydro-3aH-inden-2-one |
InChI |
InChI=1S/C17H29NO2/c1-15(2)13-7-5-6-8-17(13,16(3,4)14(15)19)18-9-11-20-12-10-18/h13H,5-12H2,1-4H3 |
InChI Key |
SULKWVCTRYSXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2(C(C1=O)(C)C)N3CCOCC3)C |
Origin of Product |
United States |
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